Cas no 91-16-7 (Veratrole)

Veratrole structure
Veratrole structure
Veratrole
91-16-7
C8H10O2
138.163802623749
MFCD00008357
34589
7043

Veratrole Properties

Names and Identifiers

    • 1,2-Dimethoxybenzene
    • PYROCATECHOL DIMETHYL ETHER
    • O-DIMETHOXYBENZENE
    • VERATROL
    • VERATROLE
    • 1,2-dimethoxy-benzen
    • 1,2-Dimethoxybenzene (veratroI)
    • 1,2-Dimethoxybenzene (Veratrol)
    • 1,2-Dimethoxybenzene (veratrole)
    • Guaiacol methylether
    • GUAIACOL METHYLETHER(RG)
    • 1,2-Dimethoxy-benzene
    • 2-methoxyanisole
    • Brenzkatechindimethylether
    • Catechol Dimethyl Ether
    • Benzene, 1,2-dimethoxy-
    • O,O-Dimethyl catechol
    • 2-Dimethoxybenzol
    • Benzene, o-dimethoxy-
    • Synthol
    • Methyl guaiacol
    • Dimethylether pyrokatechinu
    • o-dimethoxy-benzene
    • Orthodimethoxybenzene
    • FEMA No. 3799
    • DIMETHOXYBENZENE
    • 1,2-dimethoxy benzene
    • Dimethylether pyrokatechinu [Czech]
    • AI3
    • Pyrocatechol Dimethyl Ether
    • 1,2-Dimethoxybenzene (ACI)
    • Benzene, o-dimethoxy- (8CI)
    • Methylguaiacol
    • NSC 16934
    • O,O-Dimethylcatechol
    • o-Hydroquinone dimethyl ether
    • o-Methoxyanisole
    • Veratrole,99%
    • Guaiacol Imp. C (EP): 1,2-Dimethoxybenzene
    • +Expand
    • MFCD00008357
    • ABDKAPXRBAPSQN-UHFFFAOYSA-N
    • 1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3
    • O(C)C1C(OC)=CC=CC=1
    • 1364621

Computed Properties

  • 138.06800
  • 0
  • 2
  • 2
  • 138.06808
  • 10
  • 81.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • nothing
  • 0
  • 18.5

Experimental Properties

  • 1.70380
  • 18.46000
  • 9956
  • n20/D 1.533(lit.)
  • Soluble in alcohol, diethyl ether, acetone, and methanol. Slightly soluble in water.
  • 206-207 °C(lit.)
  • 15 °C (lit.)
  • Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
  • 3799
  • 6.69g/l insoluble
  • Crystals or liquids at room temperature.
  • Slightly soluble in water, soluble in ethanol, diethyl ether and other organic solvents and oils.
  • 1.084 g/mL at 25 °C(lit.)

Veratrole Security Information

  • GHS07 GHS07
  • CZ6475000
  • 1
  • S36-S23
  • R20/21/22
  • Xn Xn
  • NA 1993 / PGIII
  • H302
  • P264-P270-P301+P312+P330-P501
  • warning
  • Sealed in dry,Room Temperature
  • 22
  • Warning
  • Yes
  • LD50 in rats, mice (mg/kg): 1360, 2020 orally (Jenner)

Veratrole Customs Data

  • 29093090
  • China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Veratrole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IGUM-25g
Veratrole
91-16-7 97%
25g
$5.00 2024-04-20
A2B Chem LLC
AI60846-25g
1,2-Dimethoxybenzene
91-16-7 97%
25g
$5.00 2024-05-20
Aaron
AR00IH2Y-25g
Veratrole
91-16-7 99%
25g
$4.00 2024-07-18
abcr
AB120036-250 g
Veratrole, 97%; .
91-16-7 97%
250 g
€62.70 2023-07-20
Alichem
A019089449-1000g
1,2-Dimethoxybenzene
91-16-7 97%
1000g
$156.00 2023-08-31
Ambeed
A232020-10g
1,2-Dimethoxybenzene
91-16-7 97%
10g
$5.0 2024-05-30
Apollo Scientific
OR4907-25g
1,2-Dimethoxybenzene
91-16-7 97%
25g
£34.00 2023-09-02
Enamine
EN300-16122-0.05g
1,2-dimethoxybenzene
91-16-7 98%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D685876-500g
1,2-Dimethoxybenzene
91-16-7 98%
500g
$115 2022-09-05
Key Organics Ltd
AS-12860-1MG
1,2-Dimethoxybenzene
91-16-7 >99%
1mg
£37.00 2023-09-09

Veratrole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ;  1.5 h, 70 °C
Reference
Gold-Catalyzed Proto- and Deuterodeboronation
Barker, Graeme; Webster, Stacey; Johnson, David G.; Curley, Rachel; Andrews, Matthew; et al, Journal of Organic Chemistry, 2015, 80(20), 9807-9816

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 1-Ethyl-3-methylimidazolium bromide ;  rt; rt → 120 °C; 1.8 h, 120 °C
Reference
Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]Cl
Shen, Zhen Lu; Jiang, Xuan Zhen; Mo, Wei Min; Hu, Bao Xiang; Sun, Nan, Green Chemistry, 2005, 7(2), 97-99

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ;  4 h, rt → 220 °C
Reference
Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts
Lui, Yuen Wai; Chan, Bun ; Lui, Matthew Y., ChemSusChem, 2022, 15(3),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  18 h, rt
Reference
Strain-Promoted Double Azide Addition to Octadehydrodibenzo[12]annulene Derivatives
Fukushima, Satomi; Ashizawa, Minoru; Kawauchi, Susumu; Michinobu, Tsuyoshi, Helvetica Chimica Acta, 2019, 102(4),

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
Reference
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Methanol ,  Ammonium acetate ,  Magnesium Catalysts: Palladium Solvents: Methanol ;  1 h, 20 °C
Reference
Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc system
Mori, Akinori; Mizusaki, Tomoteru; Ikawa, Takashi; Maegawa, Tomohiro; Monguchi, Yasunari; et al, Chemistry - A European Journal, 2007, 13(5), 1432-1441

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Magnesium Catalysts: Palladium Solvents: Methanol ;  1 h, 20 °C
Reference
Pd/C-Catalyzed Deoxygenation of Phenol Derivatives Using Mg Metal and MeOH in the Presence of NH4OAc
Sajiki, Hironao; Mori, Akinori; Mizusaki, Tomoteru; Ikawa, Takashi; Maegawa, Tomohiro; et al, Organic Letters, 2006, 8(5), 987-990

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  40 min, 170 °C
Reference
Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate
Lui, Matthew Y.; Lokare, Kapil S.; Hemming, Ellen; Stanley, Jessica N. G.; Perosa, Alvise; et al, RSC Advances, 2016, 6(63), 58443-58451

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
1.2 1.5 h, rt; overnight, 60 °C
Reference
2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties
Behramand, Behramand; Molin, Fernando; Gallardo, Hugo, Dyes and Pigments, 2012, 95(3), 600-605

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Dimethylglycine hydrochloride ,  Cuprous iodide ;  24 h, 100 °C
Reference
N,N-Dimethylglycine-promoted Ullmann-type coupling reactions of aryl iodides with aliphatic alcohols
Zhang, Hui; Ma, Dawei; Cao, Weiguo, Synlett, 2007, (2), 243-246

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 10 °C; < 10 °C
1.2 < 10 °C; < 10 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 0.5 h, 80 °C; 80 °C → 50 °C; 50 °C → 80 °C; 3 h, 80 °C
Reference
Synthesis of 3,4-dimethoxybenzaldehyde through Vilsmeier-reaction
Wang, Chengfeng; Lin, Yuanbin, Changsha Dianli Xueyuan Xuebao, 2004, 19(4), 87-88

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide ,  Sodium hydride Solvents: Tetrahydrofuran
Reference
A facile and direct conversion of aryl acetate to alkyl aryl ether
Yamashita, A.; Toy, A., Synthetic Communications, 1989, 19(5-6), 755-61

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 17

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Veratrole Raw materials

Veratrole Preparation Products

Veratrole Suppliers

atkchemica
Gold Member
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(CAS:91-16-7)1,2-Dimethoxybenzene
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in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:34
discuss personally

Veratrole Related Literature

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